
6-Bromo-5-(trifluoromethyl)-1H-indazole
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Bromo-5-(trifluoromethyl)-1H-indazole” is not explicitly mentioned in the sources I found .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, Burkholderia sp. MAK1 has been reported to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .Scientific Research Applications
Transient Receptor Potential A1 (TRPA1) Antagonists
- 6-Bromo-5-(trifluoromethyl)-1H-indazole derivatives have been explored as antagonists of the TRPA1 ion channel, which is significant in pain management. Optimization of these compounds has shown potent in vitro and in vivo activity against inflammatory pain (Rooney et al., 2014).
Ring Transformation in Organic Synthesis
- This compound has been involved in ring transformations, such as the conversion of benzotriazocin-ones into indazole derivatives. These transformations demonstrate the compound's utility in synthetic organic chemistry (Fujimura et al., 1984).
Study of Molecular Structures
- Research on NH-indazoles, including derivatives like this compound, reveals insights into their molecular structures and interactions, such as hydrogen bonding and aromatic interactions. This helps understand the compound's behavior in various states (Teichert et al., 2007).
Spectroscopic Characterization and X-Ray Crystallography
- The compound's derivatives have been characterized using spectroscopy and X-ray diffraction studies, providing detailed insights into their molecular and crystal structures (Anuradha et al., 2014).
Synthesis of Indazole Derivatives
- This compound is a precursor in the synthesis of various indazole derivatives, showcasing its role in developing new chemical entities for potential applications (Nan'ya et al., 1987).
Synthesis of SF5-Substituted Heterocycles
- It's used in the synthesis of SF5-substituted indazoles, contributing to the development of compounds with potential pharmaceutical applications (Kanishchev & Dolbier, 2018).
Synthesis of Fluorinated Indazoles
- The fluorinated derivatives of this compound exhibit unique supramolecular structures, indicating their potential in material science and nanotechnology applications (Muñoz et al., 2014).
Regiospecific Synthesis Applications
- The compound is used in regiospecific synthesis methods, creating specific isomers with potential relevance in drug development and synthetic chemistry (Dandu et al., 2007).
Protection and Coupling Reactions in Synthesis
- Its derivatives participate in protection and coupling reactions, crucial for the synthesis of novel compounds in organic chemistry (Slade et al., 2009).
Synthesis of Fluoroalkylated Triazoles
- The compound plays a role in the synthesis of fluoroalkylated triazoles, highlighting its utility in developing novel chemical entities (Peng & Zhu, 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-bromo-5-(trifluoromethyl)-1h-indazole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and changes induced by this compound would depend on the specific target receptors it binds to.
Biochemical Pathways
Indole derivatives, including this compound, are known to influence a variety of biological activities . The downstream effects of these activities would depend on the specific pathways that the compound affects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could influence the bioavailability of this compound.
Result of Action
Given its potential binding to multiple receptors, it could induce a variety of cellular responses depending on the specific receptors it interacts with .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Bromo-5-(trifluoromethyl)-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can bind to the active site of certain enzymes, thereby inhibiting their activity and altering metabolic processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a specific dosage range results in optimal therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted from the body. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate its transport in the bloodstream, ensuring its delivery to target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Properties
IUPAC Name |
6-bromo-5-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-7-4(3-13-14-7)1-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGSPBURVFUONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


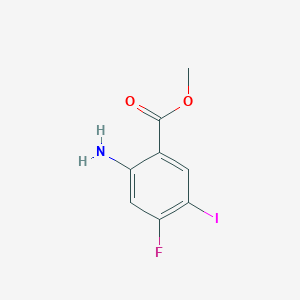

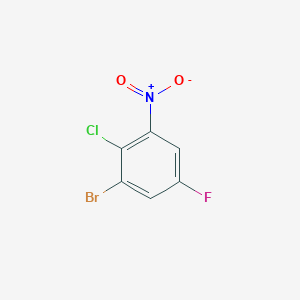
![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)
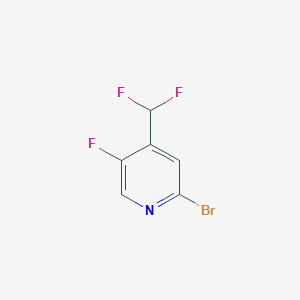


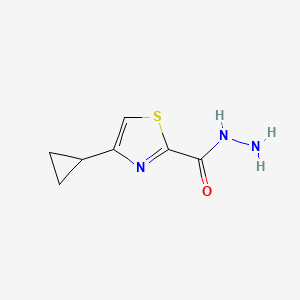
![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)
![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)
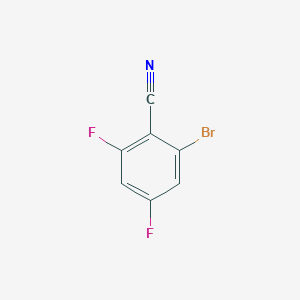
![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)
